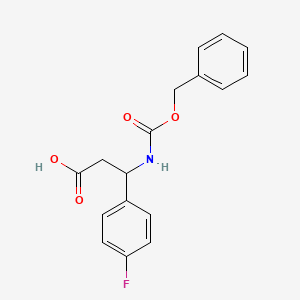

3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is an organic compound that features a benzyloxycarbonyl group, an amino group, and a fluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.

Formation of the propanoic acid backbone: This can be achieved through various methods such as the reaction of a suitable precursor with a fluorophenyl compound.

Deprotection: The Cbz group is removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions may target the carbonyl or carboxyl groups, leading to the formation of alcohols or aldehydes.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.

Biology: May serve as a building block for biologically active molecules.

Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of the fluorophenyl group in 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for specialized applications.

Biological Activity

3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C17H16FNO4

- Molecular Weight : 315.32 g/mol

- CAS Number : 874219-58-6

Synthesis

The synthesis of this compound typically involves the coupling of benzyloxycarbonyl amino acids with 4-fluorophenyl propanoic acid derivatives. The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, conjugates formed by linking amino acids to benzylpiperazine demonstrated significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Trp-Conjugate | S. aureus, E. coli | 9 - 12 |

| Phe-Conjugate | P. aeruginosa, K. pneumoniae | 10 - 14 |

Cytotoxicity Studies

The cytotoxic effects of similar compounds have been assessed in vitro using cancer cell lines. The introduction of hydrophobic amino acids into the structure has been shown to enhance cytotoxic activity against HT-29 colon cancer cells and MCF-7 breast cancer cells, with IC50 values noted as low as 9 nM for certain derivatives .

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 0.009 |

| MCF-7 | 0.017 |

Case Study 1: Antitumor Activity

A study focused on the anti-inflammatory and anticancer properties of various benzyloxycarbonyl derivatives revealed that compounds with specific amino acid substitutions exhibited enhanced activity against tumor cells. The compound with methyl glycine substitution showed a significant inhibition percentage compared to standard treatments .

Case Study 2: Mechanistic Insights

Research involving the mechanism of action for similar compounds indicated that they may interact with DNA, thereby inhibiting replication in cancer cells. The structure–activity relationship (SAR) studies highlighted that cationic side-chain amino acids improve binding affinity to DNA, which could be a mechanism for their observed cytotoxicity .

Properties

Molecular Formula |

C17H16FNO4 |

|---|---|

Molecular Weight |

317.31 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C17H16FNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |

InChI Key |

YSOYIRVLNFPVDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.